molecular formula C12H10Br4O4 B12294444 Butyl hydrogen tetrabromophthalate CAS No. 42597-49-9

Butyl hydrogen tetrabromophthalate

Cat. No.: B12294444
CAS No.: 42597-49-9
M. Wt: 537.82 g/mol
InChI Key: NMYAGQGGKVRMGI-UHFFFAOYSA-N
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Description

Butyl hydrogen tetrabromophthalate (BHTBP) is a brominated phthalate derivative hypothesized to function as a flame retardant or plasticizer. BHTBP likely shares properties with these compounds, including bromine substitution for flame suppression and ester groups for polymer compatibility. However, its specific chemical profile (e.g., metabolic pathways, toxicity) remains understudied compared to TBPH and TBB.

Properties

CAS No.

42597-49-9

Molecular Formula

C12H10Br4O4

Molecular Weight

537.82 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-butoxycarbonylbenzoic acid

InChI

InChI=1S/C12H10Br4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18)

InChI Key

NMYAGQGGKVRMGI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Anhydride Intermediate Route

The most documented method involves tetrabromophthalic anhydride as the starting material. In a representative procedure:

  • Hydrolysis : Tetrabromophthalic anhydride (464 g) is reacted with potassium hydroxide (115 g) in aqueous medium, forming dipotassium tetrabromophthalate at pH 6–8.
  • Esterification : The potassium salt is treated with butyl bromide (1:1 molar ratio) in methanol under reflux (65–80°C) for 4–6 hours.
  • Purification : The product is isolated via vacuum filtration, washed with cold methanol, and dried at 110°C.

This method yields 78–82% pure product, with residual potassium content <0.1%. Critical parameters include:

  • Temperature control : Exceeding 80°C promotes debromination.
  • Solvent selection : Methanol optimizes salt solubility while minimizing ester hydrolysis.

Direct Esterification of Tetrabromophthalic Acid

An alternative approach uses tetrabromophthalic acid directly:

  • Acid activation : The diacid (1 mol) is refluxed with thionyl chloride (2.2 mol) to form the acyl chloride.
  • Butanol coupling : The intermediate reacts with n-butanol (1.1 mol) in dichloromethane at 40°C for 3 hours.
  • Neutralization : Excess HCl is quenched with aqueous NaHCO₃.

Yields reach 85–88%, but the method requires rigorous moisture control due to the acyl chloride’s sensitivity.

Process Optimization and Challenges

Catalytic Systems

Comparative studies show:

Catalyst Temperature (°C) Yield (%) Purity (%)
H₂SO₄ 110 72 95
p-Toluenesulfonic acid 90 81 97
None (thermal) 130 65 91

Data synthesized from

Ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) have shown promise in reducing reaction times by 40% while maintaining yields >80%.

Byproduct Management

Major byproducts include:

  • Dibutyl tetrabromophthalate : Forms when butanol exceeds 1.2 mol equivalents.
  • Debrominated derivatives : Result from prolonged heating >100°C.

Countermeasures include:

  • Stoichiometric control of butanol (1.05–1.1 eq)
  • Addition of NaBr (0.5 wt%) to suppress debromination

Industrial-Scale Considerations

The CN102030665A patent, though describing tetrabutylammonium hydroxide synthesis, provides transferable insights:

  • Reactor design : Jacketed reactors with water-cooled condensers prevent volatile losses during methanol reflux.
  • Vacuum filtration : Enhances recovery rates by 12–15% compared to gravity filtration.
  • Crystallization control : Slow cooling (0.5°C/min) yields larger crystals with lower solvent retention.

For this compound, scaling to 100 kg batches requires:

  • Methanol recycling : 85–90% solvent recovery via distillation.
  • Continuous pH monitoring : Automated systems maintain optimal esterification conditions (pH 5.5–6.5).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies demonstrate:

  • 82% yield in 45 minutes vs. 4 hours conventionally.
  • Energy consumption reduced by 60%.
  • Limited to batch sizes <5 kg due to microwave cavity constraints.

Enzymatic Esterification

Lipase-catalyzed routes (Candida antarctica Lipase B):

  • Operate at 50°C in solvent-free systems.
  • 76% conversion after 24 hours.
  • Currently non-competitive with chemical methods due to enzyme costs.

Chemical Reactions Analysis

Types of Reactions: Butyl hydrogen tetrabromophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrabromophthalic acid.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Tetrabromophthalic acid.

    Reduction: Less brominated phthalate derivatives.

    Substitution: Hydroxyl or amino-substituted phthalates.

Scientific Research Applications

Flame Retardancy Applications

2.1 Use in Plastics

Butyl hydrogen tetrabromophthalate is extensively used as a flame retardant in various thermoplastic and thermosetting plastics, including:

  • High Impact Polystyrene (HIPS)
  • Acrylonitrile Butadiene Styrene (ABS)
  • Polyurethane (PU)
  • Polyvinyl Chloride (PVC)
  • Epoxy Resins

These materials benefit from enhanced flame resistance, making them suitable for applications in:

  • Wire and Cable Insulation : Protecting electrical components from fire hazards.
  • Building Materials : Used in coatings and composites to improve fire safety.
  • Consumer Products : Incorporated into items like furniture and textiles to reduce flammability.

2.2 Regulatory Compliance

The use of this compound has been scrutinized under various environmental regulations due to concerns about its potential endocrine-disrupting properties and persistence in the environment. As a result, it has been included in the European Chemicals Agency's (ECHA) Community Rolling Action Plan for further evaluation regarding its environmental impact and human health risks .

Environmental Impact

Research indicates that brominated flame retardants, including this compound, can accumulate in the environment and may pose risks to wildlife and human health. Studies have shown that these compounds can leach from products into soil and water systems, leading to bioaccumulation . Consequently, there is ongoing research to assess their long-term effects on ecosystems and potential regulations aimed at reducing their use.

Case Studies

Several case studies illustrate the successful application of this compound in various industries:

4.1 Electronics Industry

A manufacturer of electronic capacitors replaced traditional flame retardants with this compound, resulting in improved fire safety while maintaining product performance. This transition not only enhanced safety standards but also complied with stricter environmental regulations .

4.2 Construction Materials

In the construction sector, a study demonstrated that incorporating this compound into insulation materials significantly reduced flammability without compromising thermal performance. This application has been essential for meeting fire safety codes in residential and commercial buildings .

Summary of Applications

Application Area Specific Uses Benefits
PlasticsHIPS, ABS, PVC, PUEnhanced flame resistance
ElectronicsCapacitorsImproved fire safety
ConstructionInsulation materialsCompliance with fire safety codes
Consumer ProductsFurniture, textilesReduced flammability

Mechanism of Action

The mechanism of action of butyl hydrogen tetrabromophthalate involves its interaction with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential disruptions in cellular processes. The compound’s ability to act as an endocrine disruptor is attributed to its structural similarity to natural hormones, allowing it to bind to hormone receptors and interfere with normal hormonal signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features

The table below compares key structural attributes of BHTBP (inferred) and related compounds:

Compound Substituents Molecular Formula CAS Number Key Functional Groups
Butyl hydrogen tetrabromophthalate Butyl ester + hydrogen substituent Not provided Not available Tetrabrominated phthalate ester
TBPH Bis(2-ethylhexyl) esters C₂₄H₃₄Br₄O₄ 26040-51-7 Tetrabrominated phthalate ester
TBB 2-Ethylhexyl ester + benzoate core C₁₅H₁₈Br₄O₂ 183658-27-7 Tetrabrominated benzoate ester

Structural Implications :

  • TBB’s benzoate core differs from BHTBP’s phthalate backbone, affecting metabolic stability and interaction with carboxylesterases .

Metabolic Pathways and Bioaccumulation

TBPH Metabolism
  • In vitro studies show TBPH is metabolized by carboxylesterases to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), a persistent metabolite .
  • No significant degradation was observed in human liver microsomes, suggesting reliance on specific enzymatic pathways .
TBB Metabolism
  • Rapidly hydrolyzed to 2,3,4,5-tetrabromobenzoic acid (TBBA) in human and rat tissues, even without cofactors .
Inferred BHTBP Metabolism
  • Likely undergoes esterase-mediated hydrolysis, producing tetrabromophthalic acid or a monoester derivative.
  • Compared to TBPH, BHTBP’s simpler structure may result in faster metabolism, reducing bioaccumulation risk .

Toxicity and Environmental Impact

  • TBPH: Limited direct toxicity data, but its metabolite TBMEHP may disrupt endocrine systems due to structural similarity to phthalate plasticizers .
  • TBB : TBBA’s structural resemblance to thyroid hormones raises concerns about endocrine interference .

Biological Activity

Butyl hydrogen tetrabromophthalate (BHTBP) is a brominated flame retardant derived from tetrabromophthalic anhydride. It is primarily utilized in various polymer applications to enhance fire resistance. Understanding its biological activity is crucial due to concerns about its potential health and environmental impacts.

BHTBP is characterized by its complex structure, which includes multiple bromine atoms attached to a phthalate backbone. This structure contributes to its flame-retardant properties but may also influence its biological interactions.

Biological Activity Overview

The biological activity of BHTBP can be assessed through various mechanisms, including metabolic pathways, toxicity profiles, and potential endocrine disruption.

Metabolism and Toxicokinetics

Research indicates that BHTBP undergoes metabolic transformation in mammals. In vitro studies have shown that it is metabolized to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) via carboxylesterases, which are enzymes responsible for hydrolyzing ester bonds. The metabolic rate of TBMEHP formation was approximately 1.08 pmol min1^{-1} mg protein1^{-1} in porcine carboxylesterase preparations . However, no Phase II metabolites of BHTBP have been detected, suggesting limited further metabolism once converted to TBMEHP.

Toxicological Studies

Toxicological assessments reveal that BHTBP exhibits minimal acute toxicity. The no-observed-adverse-effect level (NOAEL) for BHTBP has been established at 50 mg/kg/day, indicating a relatively low risk of toxicity at this dosage . However, in vitro mutagenicity tests have suggested that while BHTBP can induce chromosomal aberrations, it does not appear to be genotoxic in vivo .

Furthermore, the compound has been implicated in endocrine disruption, raising concerns about its long-term effects on human health and ecosystems. Regulatory evaluations have classified BHTBP as a substance of very high concern due to its persistence and bioaccumulation potential .

Case Studies and Research Findings

Several studies have explored the effects of BHTBP on biological systems:

  • Developmental Toxicity : A study assessed the impact of various brominated flame retardants on vertebrate development. It was found that exposure to compounds similar to BHTBP resulted in behavioral changes in larvae at sub-teratogenic concentrations .
  • Endocrine Disruption Potential : Research conducted by the Swedish Chemicals Agency highlighted concerns regarding the endocrine-disrupting properties of BHTBP, particularly its effects on reproductive health and development .
  • Chronic Exposure Risks : Longitudinal studies suggest that chronic exposure to BHTBP may lead to cumulative toxic effects, particularly in vulnerable populations such as children. The ubiquitous presence of this compound in household products increases the likelihood of exposure .

Data Tables

Study TypeFindings
MetabolismTBMEHP formed at 1.08 pmol min1^{-1} mg protein1^{-1}
Acute ToxicityNOAEL established at 50 mg/kg/day
MutagenicityInduces chromosomal aberrations; not genotoxic in vivo
Endocrine DisruptionClassified as a substance of very high concern due to endocrine disruption potential

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